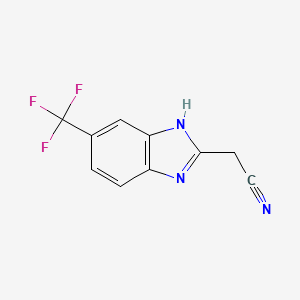

2-(Cyanomethyl)-6-(trifluoromethyl)benzimidazole

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-trifluoromethyl benzimidazoles has been explored through various methods. One approach involves the cyclization of 4-alkoxyvinyl trifluoro(chloro)methyl ketones with 2-aminobenzimidazole, leading to the formation of 2-(trifluoromethyl)pyrimido[1,2-a]benzimidazoles and related compounds . Another method described the cyclization of o-phenylenediamines with hexafluoroacetylacetone in the presence of Cu2O as a catalyst, which not only facilitated the reaction but also acted as a ligand, resulting in high yields of 2-trifluoromethyl benzimidazoles . Additionally, a novel synthesis route for 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles was developed by condensing diamines or amino(thio)phenols with in situ generated CF3CN, suggesting the formation of an imidamide intermediate followed by intramolecular cyclization .

Molecular Structure Analysis

The molecular structure of 2-trifluoromethyl benzimidazoles has been characterized using various spectroscopic techniques. The structure of the synthesized compounds was assigned based on 1H and 13C NMR as well as 2D-NMR experiments . In particular, the crystal structure of a 2-trifluoromethyl-1-[(2'-1H-tetrazole-5-yl-biphenyl-4-yl) methyl]benzimidazole was determined by X-ray crystallography, revealing its crystallization in the monoclinic space group and the presence of intermolecular hydrogen bonds .

Chemical Reactions Analysis

The reactivity of benzimidazole derivatives under various conditions has been investigated. For instance, 1-acylmethyl-2-(ω-hydroxyalkylamino)benzimidazoles were synthesized and their transformation into derivatives of tricyclic systems was studied under different conditions such as thermolysis, heating in DMF or 2-aminoethanol, and in the presence of chlorinating agents . These transformations yielded various tricyclic derivatives suitable as synthons for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their structural features. The absorption and fluorescence spectra characteristics of novel 2-aryl-3-ethoxycarbonyl-4-phenylpyrido[1,2-a]benzimidazole derivatives were investigated, showing that the absorption maxima varied depending on the structure of the 2-aryl group. These compounds exhibited blue-green fluorescence in dilute solutions and had acceptable fluorescence quantum yields in dichloromethane .

Case Studies and Biological Activity

Some of the synthesized 2-trifluoromethyl benzimidazoles exhibited significant biological activities. For example, certain derivatives showed DNA-topoisomerase I inhibitory activity . A series of 2-(2-pyridinyl)benzimidazoles was synthesized and evaluated for antiinflammatory activity, with one compound demonstrating stronger activity in acute inflammatory models compared to known drugs . Additionally, new 2-substituted-phenyl-1H-benzimidazole-5-carbonitriles were prepared and showed potent activity against Candida species, with some compounds exhibiting activity comparable to fluconazole .

Aplicaciones Científicas De Investigación

Antiparasitic and Antimicrobial Applications

Research has demonstrated the effectiveness of 2-(trifluoromethyl)benzimidazole derivatives as potent antiparasitic agents. These compounds have shown significant activity against protozoa such as Giardia lamblia, Entamoeba histolytica, and the helminth Trichinella spiralis, outperforming standard treatments like Albendazole and Metronidazole in some cases. The study highlights the potential of these derivatives in treating infections caused by these parasites, with one compound being notably active against T. spiralis (Navarrete-Vázquez et al., 2001). Additionally, benzimidazole derivatives have exhibited antimicrobial properties, effectively combating bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal pathogens like Candida albicans (Salahuddin et al., 2017).

Anticancer Research

2-(Cyanomethyl)benzimidazoles have been investigated for their anticancer properties, leading to the development of novel pyrido[1,2-a]benzimidazole derivatives with significant antitumor activity, especially against human breast adenocarcinoma cell lines (Hanan M. Refaat, 2011). This suggests a promising avenue for the development of new chemotherapeutic agents.

Material Science Applications

In material science, benzimidazole derivatives featuring a trifluoromethyl group have been utilized in the synthesis of soluble polyimides. These materials exhibit high thermal stability, low coefficient of thermal expansion, and notable solubility in aprotic polar solvents, attributed to the presence of trifluoromethyl groups. Such characteristics are desirable for applications requiring high-performance polymers with excellent heat resistance and mechanical properties (Hyungsam Choi et al., 2008).

Mecanismo De Acción

Target of Action

The primary target of 2-(Cyanomethyl)-6-(trifluoromethyl)benzimidazole is the cystine/glutamate antiporter (system Xc-) . This system plays a crucial role in maintaining the balance of amino acids in cells and is implicated in various physiological and pathological processes.

Mode of Action

2-(Cyanomethyl)-6-(trifluoromethyl)benzimidazole interacts with its target by inhibiting the cystine/glutamate antiporter . This inhibition disrupts the balance of amino acids in cells, leading to a series of biochemical changes.

Biochemical Pathways

The inhibition of the cystine/glutamate antiporter by 2-(Cyanomethyl)-6-(trifluoromethyl)benzimidazole affects the glutathione metabolism pathway . Glutathione, a critical antioxidant in cells, is synthesized from cysteine, which is transported into cells by the cystine/glutamate antiporter. The inhibition of this transporter leads to a decrease in intracellular cysteine levels, disrupting glutathione synthesis and causing oxidative stress, which can lead to cell death through a process known as ferroptosis .

Result of Action

The primary result of the action of 2-(Cyanomethyl)-6-(trifluoromethyl)benzimidazole is the induction of ferroptosis , a form of cell death characterized by iron-dependent lipid peroxidation . This makes it a potential therapeutic agent for conditions where inducing cell death is beneficial, such as in the treatment of cancer .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N3/c11-10(12,13)6-1-2-7-8(5-6)16-9(15-7)3-4-14/h1-2,5H,3H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFSWUJHOYKYNBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC(=N2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

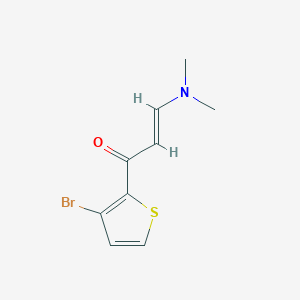

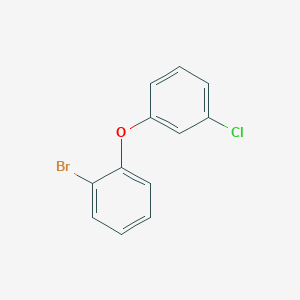

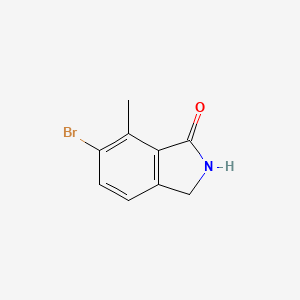

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3,5-Bis(trifluoromethyl)phenoxy]propane](/img/structure/B3034172.png)

![3-chloro-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline](/img/structure/B3034173.png)

![(2S)-hydroxy[(phenylcarbonyl)amino]ethanoic acid](/img/structure/B3034177.png)

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-methylbenzenesulfonamide](/img/structure/B3034182.png)

![1-((4-Bromophenyl)sulfonyl)-4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3034186.png)

![1,1'-[(5aR,8aR,14aR)-5a,6,7,8,8a,9-Hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-di(3,5-dimethylphenylphosphine](/img/structure/B3034188.png)

![1h-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 1-[(4-methylphenyl)sulfonyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B3034194.png)